molecular formula C22H24N2O2 B2933002 3-(3,4-dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one CAS No. 1775511-53-9

3-(3,4-dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one

Cat. No. B2933002
CAS RN: 1775511-53-9
M. Wt: 348.446
InChI Key: WISMVBPZZYRFCP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one, commonly referred to as DMHP, is a synthetic compound that has been studied for its potential applications in various scientific research areas. DMHP is a type of heterocyclic aromatic compound, which is formed by the combination of carbon and nitrogen atoms in a ring-like structure. It has been studied for its potential activity as an inhibitor of enzymes, as well as its ability to interact with other biological molecules.

Scientific Research Applications

Synthesis and Chemical Behavior

The compound of interest, given its structural similarity to pyrimidine derivatives, may have applications in the synthesis of heterocyclic compounds, which are pivotal in pharmaceutical chemistry. Pyrimidines, including their methyl derivatives, have been studied for their reactivity with aromatic aldehydes to produce styrylpyrimidines. These compounds exhibit significant chemical diversity, which is essential for the development of pharmaceuticals and materials science. The reactivity of methyl derivatives of 5-hydroxypyrimidine, for instance, has demonstrated the potential for condensation reactions with aromatic aldehydes, leading to the synthesis of various substituted pyrimidines (Gashev, Borunov, & Smirnov, 1981).

Utility in Heterocyclic Synthesis

The compound's framework is conducive to modifications that allow for the creation of novel heterocyclic structures. For example, enaminonitriles have been employed in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of pyrimidine-based structures in generating a plethora of biologically active molecules (Fadda, Etman, El-Seidy, & Elattar, 2012). This underscores the potential for derivatives of the mentioned compound to serve as precursors or intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities.

Antiviral and Antimicrobial Activities

Compounds structurally related to the mentioned pyrimidine have been explored for their antiviral and antimicrobial properties. For instance, pyrimidine derivatives substituted with various groups have shown inhibitory effects against herpes viruses and retroviruses, including HIV, highlighting their potential as antiviral agents (Holý et al., 2002). Additionally, novel pyrazolopyridines derived from related structures have demonstrated antioxidant, antitumor, and antimicrobial activities, further emphasizing the utility of pyrimidine derivatives in developing new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Regioselectivity in Chemical Reactions

The methylation of compounds similar to the one has been studied, revealing high regioselectivity in different media. This highlights the compound's potential in synthetic chemistry, where selective modifications are crucial for creating targeted chemical entities with desired properties (Erkin & Krutikov, 2006).

properties

IUPAC Name

3-[(3,4-dimethylphenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15-9-10-18(13-16(15)2)14-24-21(19-7-5-4-6-8-19)23-17(3)20(11-12-25)22(24)26/h4-10,13,25H,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISMVBPZZYRFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylbenzyl)-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one

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